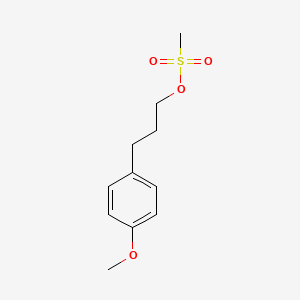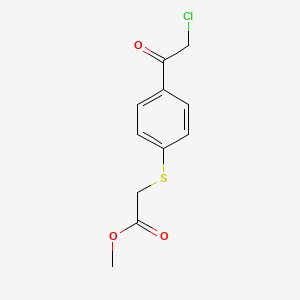
3-(4-Methoxyphenyl)propyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)propyl methanesulfonate is an organic compound with the molecular formula C11H16O5S. It is a derivative of methanesulfonic acid and is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further linked to a methanesulfonate group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)propyl methanesulfonate typically involves the reaction of 3-(4-methoxyphenyl)propanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: In the presence of water and a base, the methanesulfonate group can be hydrolyzed to form 3-(4-methoxyphenyl)propanol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Nucleophilic substitution: The major products are the corresponding substituted derivatives of this compound.
Hydrolysis: The major product is 3-(4-methoxyphenyl)propanol.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)propyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)propyl methanesulfonate involves the formation of a reactive intermediate upon cleavage of the methanesulfonate group. This intermediate can then react with nucleophiles in the cellular environment, leading to the modification of biomolecules. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the cellular context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenoxy)propyl methanesulfonate
- 3-(4-Methoxyphenyl)propyl hydrogen sulfate
Uniqueness
3-(4-Methoxyphenyl)propyl methanesulfonate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C11H16O4S |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)propyl methanesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-14-11-7-5-10(6-8-11)4-3-9-15-16(2,12)13/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
BUFWKVCDMXCQFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCOS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B8435187.png)
![2-Methyl-9,10-dihydro-benzo[5,6]cyclohepta[1,2-d]oxazol-4-one](/img/structure/B8435189.png)


![Ethyl 2-(8-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B8435210.png)






